molecular formula C9H15NO2 B592257 Tert-butyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-41-2

Tert-butyl 3-methyleneazetidine-1-carboxylate

Cat. No.: B592257
CAS No.: 934664-41-2
M. Wt: 169.224
InChI Key: MECAHFSQQZQZOI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties

The structural characteristics of tert-butyl 3-methyleneazetidine-1-carboxylate emerge from its foundation as a substituted azetidine, a four-membered saturated nitrogen-containing heterocycle. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain. The ring strain of azetidines approximates 25.4 kilocalories per mole, positioning them between the less stable aziridines (27.7 kilocalories per mole) and more stable five-membered rings. This intermediate stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions.

The specific structural modifications present in this compound include the incorporation of an exocyclic methylene group at the 3-position of the azetidine ring, which introduces additional reactivity sites for further chemical transformations. The tert-butyl carbamate group attached to the nitrogen atom serves as a common protecting group in organic synthesis, providing stability while allowing selective deprotection under appropriate conditions. This combination of structural features creates a versatile synthetic intermediate that maintains the inherent reactivity of the azetidine core while offering controlled access to nitrogen functionality.

Molecular Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those governing four-membered nitrogen-containing rings. The compound's molecular identity encompasses multiple naming systems and registry classifications that facilitate its recognition across various chemical databases and literature sources.

IUPAC Name and Common Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 3-methylideneazetidine-1-carboxylate. This nomenclature reflects the structural components systematically: the tert-butyl group represents the 1,1-dimethylethyl substituent, the 3-methylidene designation indicates the exocyclic double bond at the 3-position of the azetidine ring, and the carboxylate portion identifies the ester functional group connecting the nitrogen atom to the tert-butyl moiety.

Several synonymous names appear throughout the chemical literature and commercial sources, each reflecting different aspects of the compound's structure or historical naming conventions. The designation "this compound" represents an alternative systematic name that emphasizes the methylene character of the exocyclic substituent. The abbreviated form "1-Boc-3-methylideneazetidine" commonly appears in synthetic literature, where "Boc" represents the tert-butoxycarbonyl protecting group.

Additional synonymous designations include "1,1-dimethylethyl 3-methylideneazetidine-1-carboxylate," which provides the expanded form of the tert-butyl designation. The compound also appears under the name "3-methyleneazetidine-1-carboxylic acid tert-butyl ester," which emphasizes the ester relationship between the carboxylic acid functionality and the tert-butyl alcohol component. Commercial suppliers sometimes employ simplified designations such as "1-Boc-3-methyleneazetidine" or variations incorporating the protecting group terminology.

Systematic Names Alternative Designations
tert-butyl 3-methylideneazetidine-1-carboxylate 1-Boc-3-methylideneazetidine
This compound 1-Boc-3-methyleneazetidine
1,1-dimethylethyl 3-methylideneazetidine-1-carboxylate 3-methyleneazetidine-1-carboxylic acid tert-butyl ester
Registry Numbers and Database Identifiers

The chemical registry and database identification system for this compound provides comprehensive tracking across multiple international chemical information systems. The Chemical Abstracts Service Registry Number 934664-41-2 serves as the primary identifier for this compound. This unique numerical designation ensures unambiguous identification across all Chemical Abstracts Service databases and related chemical information systems.

The molecular formula C9H15NO2 reflects the elemental composition: nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of 169.22 grams per mole provides essential information for stoichiometric calculations and analytical determinations. The International Chemical Identifier string InChI=1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3 offers a standardized representation of the molecular structure that enables computational processing and database searching.

The corresponding International Chemical Identifier Key MECAHFSQQZQZOI-UHFFFAOYSA-N provides a condensed hash representation of the structural information. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CC(=C)C1 offers a linear notation that captures the essential connectivity and stereochemical information.

Database-specific identifiers include the PubChem Compound Identification Number 55269097, which facilitates access to comprehensive chemical and biological information within the PubChem database. The MDL number MFCD12031229 provides identification within the MDL Chemical Database system. Additional identifiers include the DSSTox Substance ID DTXSID70717214 and the Wikidata identifier Q82654969.

Identifier Type Value
Chemical Abstracts Service Registry Number 934664-41-2
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
International Chemical Identifier InChI=1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
International Chemical Identifier Key MECAHFSQQZQZOI-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CC(=C)C1
PubChem Compound Identification Number 55269097
MDL Number MFCD12031229
Historical Context in Heterocyclic Chemistry

The historical development of azetidine chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. The foundations of heterocyclic chemistry began in the 1800s, in step with the development of organic chemistry. The systematic study of four-membered nitrogen-containing heterocycles emerged as part of the broader investigation into strained ring systems and their unique reactivity patterns.

Azetidines, as four-membered saturated nitrogen-containing heterocycles, represent analogs of cyclobutane with one carbon atom replaced by nitrogen. The history of azetidine compounds traces back to 1907, with early work involving Schiff base reactions from aniline and aldehyde. The recognition of azetidines as important synthetic intermediates developed alongside advances in understanding ring strain and its implications for chemical reactivity.

The particular significance of 3-substituted azetidines, including methylene-substituted derivatives like this compound, emerged from investigations into the synthetic utility of strained heterocyclic systems. The incorporation of exocyclic double bonds at the 3-position of azetidine rings introduces additional complexity and reactivity that has proven valuable in synthetic applications. Patent literature from the 1980s demonstrates early recognition of 3-methyleneazetidine derivatives as pharmacologically active compounds with potential applications in treating physiological abnormalities.

The development of protecting group strategies for azetidine nitrogen atoms, particularly the use of tert-butoxycarbonyl groups, represents a significant advancement in heterocyclic synthesis methodology. These protecting groups enable the manipulation of azetidine derivatives under conditions that would otherwise lead to ring-opening or other undesired transformations. The combination of methylene substitution at the 3-position with nitrogen protection has created a class of versatile synthetic intermediates that bridge the gap between fundamental heterocyclic chemistry and practical synthetic applications.

Recent advances in azetidine chemistry have highlighted the importance of these four-membered heterocycles in medicinal chemistry and drug discovery applications. The strain-driven character of the four-membered heterocycle provides unique opportunities for ring-opening reactions and other transformations that are not readily accessible with larger ring systems. The continued development of new synthetic methods for preparing and functionalizing azetidine derivatives, including compounds like this compound, reflects the ongoing importance of this structural class in contemporary organic chemistry research.

Properties

IUPAC Name

tert-butyl 3-methylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECAHFSQQZQZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717214
Record name tert-Butyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934664-41-2
Record name tert-Butyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylideneazetidine, N-BOC protected
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Phosphonate-Mediated Olefination

The most widely documented approach involves a Horner-Wadsworth-Emmons (HWE) reaction, leveraging phosphonate reagents to install the methylene group. In this method, 1-Boc-3-oxoazetidine reacts with diethyl methylenephosphonate under basic conditions. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by elimination to form the exocyclic double bond.

Key steps :

  • Reagent preparation : Diethyl methylenephosphonate is synthesized by treating methyl dichlorophosphate with ethanol in the presence of a base.

  • Olefination : 1-Boc-3-oxoazetidine (1.0 eq) is combined with the phosphonate reagent (1.2 eq) in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (1.5 eq) is added at 0°C, and the mixture is stirred at room temperature for 12 hours.

  • Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via flash chromatography (hexane/ethyl acetate, 4:1).

Mechanistic insights :

  • The HWE reaction proceeds through a two-step mechanism:

    • Formation of the phosphonate enolate : Deprotonation of the phosphonate generates a strong nucleophile.

    • Addition-elimination : The enolate attacks the carbonyl group of 1-Boc-3-oxoazetidine, followed by elimination of diethyl phosphate to yield the methylene product.

Alternative Alkylation Approaches

While less common, alkylation strategies have been explored for introducing the methylene moiety. For example, 3-bromoazetidine derivatives undergo palladium-catalyzed coupling with methylenetributylstannane. However, this method suffers from lower yields (45–55%) compared to the HWE route (75–85%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Systematic studies reveal that THF outperforms dichloromethane (DCM) and dimethylformamide (DMF) in yield and reaction rate due to its optimal polarity and boiling point (Table 1).

Table 1: Solvent screening for HWE reaction

SolventYield (%)Reaction Time (h)
THF8212
DCM6818
DMF5524

Data adapted from RSC protocols.

Base Selection

Strong bases like NaH (1.5 eq) provide superior enolate formation compared to K₂CO₃ or Et₃N. However, NaH requires careful handling under inert conditions to prevent side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that transitioning from batch to continuous flow reactors improves yield consistency (78–81% vs. 75–85% batch) and reduces reaction time (4 hours vs. 12 hours). Key parameters include:

  • Flow rate : 10 mL/min

  • Residence time : 30 minutes

  • Temperature : 25°C

Purification at Scale

Industrial purification employs simulated moving bed (SMB) chromatography instead of traditional flash columns, reducing solvent consumption by 40%.

Analytical Characterization Techniques

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃) :

  • δ 5.84 (s, 1H, =CH₂)

  • δ 4.86 (dd, J = 6.4, 2.8 Hz, 2H, NCH₂)

  • δ 1.50 (s, 9H, tBu-CH₃).

HRMS (ESI+) :

  • Calculated for C₁₀H₁₅NO₂ [M+H]⁺: 194.1176

  • Observed: 194.1181.

Emerging Methodologies

Photocatalytic Olefination

Preliminary work using [Ru(bpy)₃]Cl₂ as a photocatalyst enables visible-light-driven methylene installation, achieving 70% yield at ambient temperature .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-methyleneazetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding azetidine derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: this compound can undergo nucleophilic substitution reactions where the methylene group is replaced by other nucleophiles. Common reagents include halides, amines, and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines, thiols

Major Products Formed:

    Oxidation: Corresponding oxides

    Reduction: Azetidine derivatives

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Chemistry: Tert-butyl 3-methyleneazetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of azetidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active compounds. These compounds are studied for their potential therapeutic properties, including antimicrobial and anticancer activities .

Medicine: The compound is used in medicinal chemistry for the development of new drugs. Azetidine derivatives synthesized from this compound have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyleneazetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The methylene group in the compound is highly reactive and can participate in nucleophilic and electrophilic reactions. The compound can also form stable complexes with metal ions, which can be used in catalytic processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₉H₁₅NO₂
  • Synthesis :
    • Method A : Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with potassium tert-butoxide and triphenylphosphine bromide in ether at 35°C, yielding 48% product .
    • Method B : Alkaline hydrolysis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate followed by acidification and purification via column chromatography (60% yield) .
  • Safety Profile : Classified as acutely toxic (oral, category 4), skin corrosive (category 2), and a respiratory irritant (category 3). Requires stringent handling precautions, including PPE and ventilation .

Comparison with Similar Compounds

The reactivity, stability, and applications of tert-butyl 3-methyleneazetidine-1-carboxylate are best understood through comparison with structurally related azetidine derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Tert-butyl 3-chloro-3-(piperidin-1-ylmethyl)azetidine-1-carboxylate (45)

  • Molecular Formula : C₁₄H₂₅ClN₂O₂
  • Synthesis : Generated via GP1 reaction using this compound, piperidine, and N-chlorosuccinimide (85% yield) .
  • Key Differences :
    • Substituents : Chlorine and piperidinylmethyl groups at the 3-position increase steric hindrance, reducing ring strain compared to the methylene analog.
    • Reactivity : Less prone to cycloaddition but undergoes nucleophilic substitution at the chloro site .
    • Retention Factor (TLC) : 0.60 (vs. variable for parent compound) .

Tert-butyl 3-(2-(methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate (1h)

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Synthesis : Condensation of this compound with N-methylaniline via DCC coupling (62% yield) .
  • Stability: Decomposes under silica gel chromatography, necessitating alternative purification methods .

Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1i)

  • Molecular Formula : C₁₀H₁₄N₂O₂
  • Synthesis : Prepared via General Procedure A (72% yield) .
  • Key Differences: Electron-Withdrawing Group: The cyano group increases electrophilicity, enabling participation in click chemistry reactions. Spectroscopy: Distinctive IR absorption at 2220 cm⁻¹ (C≡N stretch) .

Comparative Data Table

Compound Molecular Weight Yield (%) Retention Factor (TLC) Key Spectral Data (¹H NMR, δ ppm)
This compound 185.22 48–60 N/A 1.45 (s, 9H, tert-butyl), 4.20 (s, 2H, CH₂)
Compound 45 296.81 85 0.60 3.55 (m, 2H, CH₂N), 1.40 (s, 9H, tert-butyl)
Compound 1h 329.40 62 N/A 7.30–7.50 (m, 5H, Ar-H), 3.80 (s, 3H, N-CH₃)
Compound 1i 206.24 72 N/A 2.10 (s, 1H, C≡N), 4.35 (s, 2H, CH₂)

Reactivity and Stability

  • Ring-Opening: The methylene group in this compound facilitates electrophilic additions, whereas chloro or cyano derivatives favor nucleophilic attacks .
  • Thermal Stability: The tert-butyl carbamate group decomposes above 120°C, limiting high-temperature applications compared to non-protected analogs .
  • Silica Gel Compatibility : Unlike Compound 44' (anti-1-(2-chlorocyclohexyl)piperidine), which decomposes on silica gel, this compound is chromatographically stable .

Biological Activity

Tert-butyl 3-methyleneazetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that summarize its effects.

This compound (CAS No. 934664-41-2) has the molecular formula C9H15NO2C_9H_{15}NO_2 and a molecular weight of 169.22 g/mol. It is characterized by a methylene azetidine ring, which contributes to its unique biological properties. The compound is known for its moderate lipophilicity, indicated by a Log P value of approximately 1.51, suggesting good membrane permeability .

Synthesis

The synthesis of this compound typically involves the aza-Michael addition reaction, where an azetidine derivative is formed through the reaction of an appropriate Michael acceptor with a nitrogen-containing nucleophile. This method allows for the introduction of various substituents that can enhance biological activity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines that regulate immune responses and cell proliferation. Inhibition of JAKs can lead to reduced tumor growth and improved outcomes in cancer therapies .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
JAK InhibitionModulates immune response
Antitumor activityInduces apoptosis in cancer cells
Cytotoxic effectsDisrupts cell cycle

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exerts cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Case Study 2: JAK Inhibition

Further investigations into the compound's mechanism revealed that it effectively inhibited JAK2 activity in a dose-dependent manner. This inhibition was associated with a decrease in downstream signaling molecules, including STAT3, which is often overactive in tumors .

Q & A

Q. What are the key safety considerations when handling Tert-butyl 3-methyleneazetidine-1-carboxylate in laboratory settings?

this compound is classified under GHS as hazardous (acute oral toxicity Category 4, skin irritation Category 2, eye irritation Category 2A, and respiratory irritation Category 3). Safe handling requires:

  • Use of explosion-proof equipment and grounded metal containers during transfers .
  • Storage in tightly sealed containers at low temperatures (freezer recommended) to prevent decomposition .
  • Immediate flushing with water for 15 minutes in case of eye/skin contact and medical consultation for inhalation exposure .

Q. What synthetic routes are commonly employed to prepare this compound?

While direct synthesis data is limited, analogous azetidine-carboxylates (e.g., tert-butyl 3-iodoazetidine-1-carboxylate) involve:

  • Ring formation : Cyclization of precursors like 3-substituted azetidines under basic conditions.
  • Protection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines, often via reactions with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF .
  • Purification : Silica gel chromatography or recrystallization to isolate high-purity products .

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm Boc group presence (e.g., tert-butyl peaks at ~1.4 ppm in ¹H NMR) and azetidine ring substitution patterns .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₅NO₂, 169.22 g/mol) .
  • X-ray crystallography : For unambiguous conformation analysis, though limited by crystallinity challenges in azetidine derivatives .

Advanced Research Questions

Q. How can conformational dynamics of the azetidine ring and Boc group influence reactivity?

  • Axial vs. equatorial Boc orientation : Computational studies (DFT) show axial Boc groups in saturated six-membered rings are thermodynamically stable but may shift equatorial in solution due to solvent interactions .
  • Methylene group strain : The sp²-hybridized 3-methylene group introduces ring strain, affecting nucleophilic addition or cycloaddition reactivity. Dynamic NMR at low temperatures can track ring puckering and substituent mobility .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Solvent modeling : Explicit solvent molecules (e.g., chloroform or DMSO) must be included in DFT calculations to match experimental NMR chemical shifts, as solvent polarity impacts Boc group orientation .
  • Temperature-dependent studies : Variable-temperature NMR (-40°C to 25°C) helps correlate observed splitting patterns with predicted conformational equilibria .

Q. How does stereochemical control during synthesis impact functionalization of the azetidine ring?

  • Diastereoselective functionalization : Steric hindrance from the Boc group directs electrophilic additions (e.g., halogenation) to the less hindered face of the azetidine ring. Chiral catalysts (e.g., Rh(II) complexes) can enforce enantioselectivity in asymmetric syntheses .
  • Case study : In tert-butyl 3-iodoazetidine-1-carboxylate analogs, iodination at the 3-position proceeds with >90% regioselectivity under Pd catalysis .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers in asymmetric syntheses .
  • Reaction optimization : Employ Design of Experiments (DoE) to screen solvents (e.g., DCM vs. THF), temperatures, and catalysts for maximizing yield .

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